Lipophilicity Differentiation: LogP Comparison of 917470-28-1 vs. 1-Bromo-3,4,5-trimethoxybenzene (CAS 2675-79-8) and the Methoxymethyl Analogue (CAS 130611-33-5)
The target compound (CAS 917470-28-1) exhibits a computed LogP value of 3.74, which is substantially higher than that of the simplest in-class analogue 1-bromo-3,4,5-trimethoxybenzene (LogP 2.47) and the methoxymethyl-substituted analogue 2-bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene (LogP 2.62). This represents a ΔLogP of +1.27 over the parent bromo-trimethoxybenzene and +1.12 over the methoxymethyl analogue, corresponding to an approximately 18-fold and 13-fold increase in octanol-water partition coefficient, respectively . The increased lipophilicity is directly attributable to the four-carbon allylic side chain bearing the terminal olefin, which adds hydrophobic surface area not present in the comparator molecules.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.74 (CAS 917470-28-1) |
| Comparator Or Baseline | 1-Bromo-3,4,5-trimethoxybenzene (CAS 2675-79-8): LogP = 2.47; 2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene (CAS 130611-33-5): LogP = 2.62 |
| Quantified Difference | ΔLogP = +1.27 vs. CAS 2675-79-8; ΔLogP = +1.12 vs. CAS 130611-33-5 (approximately 13–18 fold increase in P) |
| Conditions | Computed LogP values from the Chemsrc database, derived from standard atom-based prediction algorithms; values cross-validated against BOC Sciences and Sielc databases where available. |
Why This Matters
For procurement decisions in medicinal chemistry programs, a LogP difference of >1 unit translates to markedly different membrane permeability and pharmacokinetic behavior; selecting the target compound over the parent analogue is essential when higher lipophilicity is required for blood-brain barrier penetration or intracellular target engagement.
